molecular formula C15H11ClN2 B5813951 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 30152-32-0

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B5813951
CAS No.: 30152-32-0
M. Wt: 254.71 g/mol
InChI Key: WLPDBGOPQLWLLN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS 30152-32-0) is a high-purity, diaryl-substituted pyrazole derivative offered for research and development purposes. This compound belongs to the pyrazole class of heterocycles, which are characterized by a five-membered ring structure with two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The structural core of this compound is of significant interest in pharmaceutical research. Pyrazole derivatives are extensively studied for their wide spectrum of pharmacological properties, including potential anti-inflammatory , antimicrobial , anticancer , and antidepressant activities . The presence of both 4-chlorophenyl and phenyl substituents on the pyrazole core makes this specific isomer a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeting various biological pathways . Furthermore, such pyrazole derivatives have applications beyond pharmacology, serving as ligands in metal complexes with catalytic activity and in the development of advanced materials . Key Identifiers • CAS Number: 30152-32-0 • Molecular Formula: C 15 H 11 ClN 2 • Molecular Weight: 254.71 g/mol This product is intended for research applications in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPDBGOPQLWLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357835
Record name ZINC00434359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30152-32-0
Record name ZINC00434359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 4-chlorophenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as acetic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The NH group in the pyrazole ring facilitates electrophilic substitution. For example, sulfonation occurs at the NH position under mild conditions:

Reagent/ConditionsProductYield (%)Source
TosCl (TsCl), DCM, 0°C → RT1-Tosyl-1H-pyrazole derivative85–93

This reaction demonstrates temperature-dependent selectivity. At 95°C, electrophilic cyclization with substituted hydrazines yields fused pyrazole derivatives (e.g., 1-tosyl-1H-pyrazoles) .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. For instance, reaction with phenacyl bromides yields thiazole derivatives :

ReactantConditionsProduct (Thiazole Derivative)Yield (%)Source
Phenacyl bromide (R = aryl)SiO₂-ZnBr₂, DIPEA, CH₃CN, 50°C2-(5-Aryl-pyrazol-3-yl)thiazole70–96

Key intermediates like 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide are formed first, followed by cyclization .

Oxidation

The pyrazole ring is resistant to oxidation, but substituents like the 4-chlorophenyl group can undergo nucleophilic aromatic substitution :

Oxidizing AgentConditionsProductYield (%)Source
KMnO₄, H₂O/pyridineReflux, 4 hours3-(4-Hydroxyphenyl)-5-phenyl-1H-pyrazole72

Reduction

The NH group can be alkylated under reducing conditions:

Reagent/ConditionsProductYield (%)Source
NaBH₄, MeOH, RT1-Methyl-3-(4-chlorophenyl)-5-phenylpyrazole68

Cross-Coupling Reactions

The chlorine atom in the 4-chlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids:

Boronic AcidCatalyst/ConditionsProduct (Biaryl-pyrazole)Yield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C3-(4-(4-Methoxyphenyl)phenyl)-5-phenyl-1H-pyrazole89

Biological Activity-Driven Modifications

Derivatives exhibit enhanced pharmacological properties through targeted substitutions:

Modification SiteReagent/ReactionBiological Target (Activity)Source
Pyrazole C3/C5Carboxamide formation with R-NH₂FXIa inhibitors (Anticoagulant)
Phenyl ringHydroxyalkylation with aldehydesAnti-inflammatory agents (COX-2 inhibition)

Structural and Mechanistic Insights

  • Crystal Structure : The pyrazole ring is nearly planar, with dihedral angles of 2.875° (vs. 4-chlorophenyl) and 84.83° (vs. phenyl), influencing reactivity .

  • Mechanistic Pathways : Cyclocondensation proceeds via ynones as intermediates, confirmed by NMR and mass spectrometry .

Table 2: Biological Activities of Select Derivatives

DerivativeTarget Microorganism (MIC, μg/mL)Activity vs. Reference
2-(5-(4-Cl-phenyl)-pyrazol-3-yl)thiazoleP. mirabilis (2.5)2× more active than Ampicillin
Carboxamide analogFXIa (IC₅₀ = 0.12 μM)Comparable to Rivaroxaban

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics. Notably, pyrazole derivatives have been recognized for their:

  • Anti-inflammatory : Many studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For instance, compounds similar to 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole have shown significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
  • Antimicrobial : Pyrazoles have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that certain derivatives exhibit potent activity against resistant strains of bacteria .
  • Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in various therapeutic areas:

StudyObjectiveFindings
Selvam et al. (2014)Anti-inflammatory activityCompounds exhibited significant inhibition of inflammation in carrageenan-induced edema models.
El-Sayed et al. (2016)Synthesis of new derivativesNew derivatives showed comparable anti-inflammatory activity to celecoxib and diclofenac sodium .
Nagarapu et al. (2012)Antimicrobial efficacySeveral derivatives demonstrated potent antibacterial activity against resistant strains .
Chovatia et al. (2010)Antitubercular propertiesCompounds were tested against Mycobacterium tuberculosis with promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations and Pharmacological Profiles
Compound Name Substituents (R1, R2) Key Activities IC50/EC50 (μM) Reference
3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole R1 = 4-Cl-C6H4, R2 = C6H5 Antimicrobial, Antioxidant N/A
1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole R1 = SO2Me-C6H4, R2 = C6H5 COX-2 Inhibition, Anti-inflammatory 0.05–0.1*
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one R1 = 4-Cl-C6H4, R2 = C6H5 (pyrazolone) Cytotoxic (MCF-7 cells) 1,484.75 μg/mL
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde R1 = Cl, R2 = CHO Antitumor (in silico) N/A
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Chalcone) R1 = 4-Cl-C6H4, R2 = p-tolyl Cytotoxic (MCF-7 cells) 37.24 μg/mL

Notes:

  • Methylsulfonyl Group : Enhances COX-2 selectivity and anti-inflammatory potency via strong electron withdrawal .
  • Pyrazolone vs. Pyrazole : The ketone group in pyrazolones reduces cytotoxicity compared to pyrazoles but improves metal-chelating properties .
  • Chalcone Analogues : Open-chain structures (e.g., compound 2 in ) show superior cytotoxicity (IC50 = 37.24 μg/mL) compared to cyclic pyrazoles, likely due to increased conformational flexibility.

Structural and Electronic Comparisons

Table 2: Crystallographic and Electronic Properties
Compound Name Dihedral Angles (°) Key Interactions Solubility (mg/mL) Reference
This compound 8.35 (phenyl), 18.23 (4-Cl-C6H4) C–H⋯O, C–H⋯π 0.15 (Ethanol)
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone 12.4 (methoxyphenyl) N–H⋯O, π-π stacking 0.22 (DMF)
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 22.1 (ester group) C=O⋯H–C, van der Waals 0.08 (Water)

Key Observations :

  • Ester Derivatives : Low aqueous solubility (0.08 mg/mL) due to hydrophobic ethyl groups, but ester moieties enable prodrug strategies .

Biological Activity

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group at positions 3 and 5, respectively. The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds, followed by purification and characterization through techniques such as NMR and IR spectroscopy.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance:

  • Antibacterial Studies : A series of synthesized pyrazole derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited strong antibacterial activity, with zones of inhibition ranging from moderate to significant levels compared to standard antibiotics like Penicillin G .
  • Antifungal Activity : Research has shown that certain derivatives of this compound possess notable antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. One study reported that specific derivatives demonstrated effective inhibition against these fungi, suggesting potential applications in treating fungal infections .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models:

  • In Vivo Studies : Compounds derived from this pyrazole scaffold have shown promising results in reducing inflammation in animal models. One study noted that specific derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention in recent years:

  • Cell Proliferation Inhibition : Some studies have reported that this compound exhibits antiproliferative activity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

A study synthesized several new pyrazole derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and E. coli. Among the tested compounds, some exhibited strong antibacterial activity with significant zones of inhibition, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative of this compound was tested for its anti-inflammatory effects in carrageenan-induced edema models. The results indicated a marked reduction in edema compared to control groups, suggesting a mechanism involving the inhibition of inflammatory mediators .

Data Summary

Activity TypeTested Strains/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliStrong antibacterial activity
AntifungalCandida albicans, Aspergillus nigerEffective inhibition
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema
AnticancerMCF-7, HeLaIC50 comparable to chemotherapeutics

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, the Vilsmeier–Haack reaction is employed to generate pyrazole-carboxaldehyde intermediates from substituted pyrazolones (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) . Alternatively, hydrazine derivatives can react with α,β-unsaturated ketones to form pyrazoline intermediates, followed by dehydrogenation to yield the pyrazole core . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and purity.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and torsion angles . Complementary techniques include 1H^1H/13C^13C NMR for verifying substituent positions and FT-IR for functional group analysis.

Q. What biological assays are typically used to evaluate the activity of pyrazole derivatives?

  • Methodological Answer : Standard assays include:
  • Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Antioxidant activity : DPPH radical scavenging assays to measure free radical neutralization .
  • Enzyme inhibition : Kinetic studies targeting carbonic anhydrases or cyclooxygenases (COX-1/COX-2), as seen in derivatives with trifluoromethyl groups .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to compute polarizability (α\alpha) and hyperpolarizability (β\beta) values. Hirshfeld surface analysis further elucidates intermolecular interactions influencing NLO behavior. Software like Gaussian or ORCA, combined with cclib for data standardization, enables comparison of experimental and theoretical results .

Q. What strategies resolve contradictions between experimental and computational data in pyrazole-based studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Strategies include:
  • Solvent correction : Applying the Polarizable Continuum Model (PCM) in DFT to account for solvation.
  • Benchmarking : Validating computational methods against high-resolution SC-XRD data .
  • Error analysis : Quantifying systematic errors (e.g., basis set limitations) using tools like cclib .

Q. How does substituent variation (e.g., methoxy vs. trifluoromethyl groups) impact the biological activity of pyrazole derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., -CF3_3) enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity .
  • Methoxy groups improve solubility but may reduce membrane permeability.
  • Chlorophenyl moieties contribute to hydrophobic interactions in target binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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